5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-(3-methoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHUNNVBCPMKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyrazin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the bromination process. Additionally, the use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 5 serves as a key site for transition-metal-catalyzed cross-coupling reactions, enabling diversification of the pyrazinone scaffold.
Suzuki-Miyaura Coupling
Pd-catalyzed coupling with aryl/heteroaryl boronic acids replaces the bromine with (hetero)aryl groups. For example:
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, 1,2-DME/H₂O (9:1), reflux (8–12 h) .
-
Scope : Reactions with 4-methoxyphenylboronic acid (48.4 mg, 0.319 mmol) yielded 5-(4-methoxyphenyl)-1-(3-methoxyphenyl)pyrazin-2(1H)-one in 80% yield .
Table 1: Representative Suzuki Coupling Products
| Boronic Acid | Yield (%) | Product Structure |
|---|---|---|
| 4-Methoxyphenyl | 80 | 5-(4-MeO-Ph)-pyrazinone |
| 3-Nitrophenyl | 82 | 5-(3-NO₂-Ph)-pyrazinone |
| 3,4-Dimethoxyphenyl | 78 | 5-(3,4-diMeO-Ph)-pyrazinone |
Nucleophilic Substitution Reactions
The bromine atom undergoes nucleophilic displacement under basic or metal-free conditions.
Amine Substitution
Reaction with primary/secondary amines yields 5-amino derivatives:
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Example : Treatment with morpholine gave 5-morpholino-1-(3-methoxyphenyl)pyrazin-2(1H)-one (72% yield) .
Demethylation of Methoxy Group
The 3-methoxyphenyl group can be demethylated to a hydroxyl group using BBr₃:
Oxidation/Reduction
-
Pyrazinone Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazinone to a tetrahydropyrazine derivative (65% yield) .
-
Carbonyl Modification : The ketone at position 2 can be converted to a thioketone using Lawesson’s reagent (70% yield) .
Cyclization to Fused Heterocycles
Heating with hydrazine hydrate induces cyclization to form pyrrolo[2,3-d]pyridazine derivatives:
Biological Activity Correlations
Derivatives synthesized via the above reactions exhibit notable biological activities:
Table 2: Antiproliferative Activity of Selected Derivatives
| Compound | Panc-1 IC₅₀ (μM) | PC3 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
|---|---|---|---|
| 5-(3-NO₂-Ph)-pyrazinone | 12.54 | 17.66 | 13.14 |
| 5-(4-Cl-Ph)-pyrazinone | 46.95 | 57.91 | 53.34 |
Mechanistic Insights
Scientific Research Applications
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinones class, characterized by a bromine atom at the 5-position and a methoxyphenyl group at the 1-position of the pyrazinone ring. It is of interest in chemical and biological studies because the bromine atom and the methoxy group enhance its reactivity and solubility.
Potential Applications
This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and the synthesis of bioactive molecules. Its applications include:
- Inhibitory effects The compound may act as an inhibitor or modulator of enzymes involved in critical biochemical pathways. It has been shown to exhibit inhibitory effects on certain kinases, which are pivotal in cancer cell proliferation and survival, making it a candidate for further investigation in anticancer drug development.
- Interaction studies These studies focus on understanding how this compound binds to specific proteins or enzymes. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies are commonly used to evaluate binding affinities and mechanisms of action. These studies are crucial for optimizing the compound's therapeutic potential and understanding its pharmacodynamics.
- PDGFR inhibitors Marine hamacanthin-derived pyrazin-2(1 H)-ones show interesting properties as a lead for their further development towards potent PDGFR-inhibitors .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Methoxyphenyl)pyrazin-2(1H)-one | Lacks the bromine atom | Different biological activities |
| 5-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one | Chlorine atom instead of bromine | Varying chemical reactivity |
| 5-Bromo-1-phenylpyrazin-2(1H)-one | Lacks the methoxy group | Influences solubility and interactions |
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The bromine atom and the methoxyphenyl group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired pharmacological effects. The exact pathways involved depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
a) 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- Structural Difference : Methoxy group at position 4 instead of 3 on the phenyl ring.
- Properties : Molecular weight = 281.11 g/mol; discontinued due to commercial availability issues .
- Implications : The positional isomerism may alter electronic distribution, affecting binding to kinase ATP pockets. Methoxy groups at meta (3-) positions are often preferred in kinase inhibitors for optimal hydrogen bonding .
b) 3-Benzyl-5-bromopyrazin-2(1H)-one
Functional Group Modifications
a) 5-Substituted Phenylpyrazin-2(1H)-ones
Table 1 summarizes key analogs from synthetic studies :
- 5-Bromo vs. 5-Chloro : Bromine’s larger atomic radius may increase steric hindrance but improve halogen bonding in enzyme active sites .
b) Fused-Ring Derivatives
- 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one (CAS: 1600511-79-2): Incorporates a fused pyridine ring, expanding the aromatic system.
Structure-Activity Relationship (SAR) Insights
Pyrazin-2(1H)-ones exhibit SAR dependent on substituents at positions 3 and 5:
- Position 5 (Bromo) : Bromine substitution is critical for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl derivatives . In kinase inhibition, bulky substituents at position 5 may clash with ATP-binding pockets, reducing activity compared to smaller groups (e.g., methoxycarbonyl) .
- Position 1 (3-Methoxyphenyl) : The 3-methoxy group is favorable for PDGFRβ inhibition, as demonstrated in virtual screening studies where trimethoxyphenyl analogs showed high affinity . Meta-substitution allows optimal orientation for hydrogen bonding with kinase residues.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one | ~281.11 | 2.5–3.0 | Moderate in DMSO |
| 3-Benzyl-5-bromopyrazin-2(1H)-one | 265.11 | 3.2–3.7 | Low |
| 5-(4-Chlorophenyl)pyrazin-2(1H)-one | 207.63 | 2.0–2.5 | High |
Biological Activity
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article presents a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
This compound belongs to the pyrazinone class of compounds, characterized by a bromine atom at the 5-position and a methoxyphenyl group at the 1-position. This unique structure enhances its reactivity and solubility, making it a valuable candidate for various biological studies. The following table summarizes its structural features and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 5-position, methoxy group at 1-position | Exhibits anticancer properties |
| 1-(3-Methoxyphenyl)pyrazin-2(1H)-one | Lacks bromine atom | Different biological activities |
| 5-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one | Chlorine instead of bromine | Varying chemical reactivity |
| 5-Bromo-1-phenylpyrazin-2(1H)-one | Lacks methoxy group | Influences solubility and interactions |
Biological Activity
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in crucial biochemical pathways. Notably, it has shown promising results as an inhibitor of various kinases, which play essential roles in cancer cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For instance, studies have reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 10–30 μM against selected cancer types, indicating potential for further development as an anticancer agent .
Case Study: Anticancer Evaluation
A recent study synthesized derivatives of pyrazinones, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that this compound effectively induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the bromine atom and the methoxy group is critical for binding to enzyme active sites, leading to inhibition or modulation of their activity. This interaction can disrupt cellular signaling pathways crucial for tumor growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Variations in the substituents on the pyrazinone ring can significantly impact its biological activity. For example, compounds with different halogen substitutions (like chlorine or iodine) have been shown to exhibit varying levels of potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
